

comparative analysis of the spectroscopic signatures of quinolin-8-ol isomers

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Compound of Interest

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A Comparative Spectroscopic Analysis of Quinolin-8-ol and Its Isomers

An objective guide for researchers and drug development professionals on the distinct spectroscopic signatures of quinolin-2-ol, quinolin-3-ol, quinolin-4-ol, and quinolin-8-ol.

This guide provides a comparative analysis of the key spectroscopic signatures of four structural isomers of quinolinol: quinolin-2-ol, quinolin-3-ol, quinolin-4-ol, and the most extensively studied quinolin-8-ol. Understanding the unique spectral characteristics of these isomers is crucial for their unambiguous identification, characterization, and application in various fields, including medicinal chemistry and materials science. This document summarizes their ^1H NMR, ^{13}C NMR, IR, UV-Vis, and fluorescence spectroscopic data, supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables provide a summary of the key spectroscopic data for the quinolinol isomers. Note that spectral data can vary slightly depending on the solvent and experimental conditions.

Table 1: ^1H NMR Chemical Shifts (δ , ppm) of Quinolinol Isomers

Proton	Quinolin-2-ol	Quinolin-3-ol	Quinolin-4-ol	Quinolin-8-ol
H-2	-	8.68 (d)	8.01 (d)	8.76-8.78 (dd)
H-3	6.59 (d)	-	6.81 (d)	7.43-7.45 (dd)
H-4	7.64 (d)	7.95 (s)	-	8.10-8.15 (dd)
H-5	7.46 (d)	7.65 (d)	8.15 (d)	7.33-7.43 (m)
H-6	7.15 (t)	7.45 (t)	7.55 (t)	7.18-7.19 (dd)
H-7	7.39 (t)	7.35 (t)	7.75 (t)	7.29-7.33 (dd)
H-8	7.25 (d)	7.55 (d)	8.05 (d)	-
OH	11.6 (br s)	9.8 (br s)	11.5 (br s)	9.7 (br s)

Solvent: DMSO-d₆. d: doublet, dd: doublet of doublets, t: triplet, m: multiplet, s: singlet, br s: broad singlet.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Quinolinol Isomers

Carbon	Quinolin-2-ol	Quinolin-3-ol	Quinolin-4-ol	Quinolin-8-ol
C-2	162.1	145.2	177.8	148.3
C-3	115.5	122.8	112.1	121.7
C-4	138.8	130.5	140.2	136.3
C-4a	120.9	127.8	125.1	127.6
C-5	128.8	127.5	124.5	117.5
C-6	122.1	128.2	123.8	129.5
C-7	130.2	129.1	126.1	114.2
C-8	115.8	127.1	118.2	153.5
C-8a	139.5	146.5	140.1	138.4

Solvent: DMSO-d₆.

Table 3: Key IR Absorption Bands (cm⁻¹) of Quinolinol Isomers

Functional Group	Quinolin-2-ol	Quinolin-3-ol	Quinolin-4-ol	Quinolin-8-ol
O-H stretch	3400-3200 (br)	3400-3200 (br)	3300-2500 (br)	3400-3200 (br)
N-H stretch (lactam)	3150-3050	-	3100-3000	-
C=O stretch (lactam)	~1660	-	~1640	-
C=C & C=N stretch	1620-1450	1610-1470	1625-1460	1615-1470
C-O stretch	~1280	~1260	~1240	~1280

Note: Quinolin-2-ol and quinolin-4-ol can exist in tautomeric equilibrium with their corresponding lactam forms (2-quinolone and 4-quinolone), which is reflected in their IR spectra.[\[1\]](#)[\[2\]](#)

Table 4: UV-Vis Absorption Maxima (λ_{max}, nm) of Quinolinol Isomers

Isomer	λ _{max} 1	λ _{max} 2	λ _{max} 3	Solvent
Quinolin-2-ol	~225	~270	~330	Methanol
Quinolin-3-ol	~230	~280	~320	Ethanol
Quinolin-4-ol	~235	~315	~330	Ethanol
Quinolin-8-ol	~240	~310	-	Methanol [3]

The absorption maxima can be influenced by solvent polarity and pH.[\[4\]](#)

Table 5: Fluorescence Emission Maxima (λ_{em}, nm) of Quinolinol Isomers

Isomer	λ_{ex} (nm)	λ_{em} (nm)	Quantum Yield (Φ)	Solvent
Quinolin-2-ol	~330	~380	Moderate	Ethanol
Quinolin-3-ol	~320	~450	High	Ethanol
Quinolin-4-ol	~330	~380	Low	Ethanol
Quinolin-8-ol	~310	~480	Moderate to High	Ethanol

Fluorescence properties are highly sensitive to the molecular environment.^[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of the quinolinol isomer for ^1H NMR and 20-50 mg for ^{13}C NMR experiments. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.
- **Instrumentation:** NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR.
- **Data Acquisition:** For ^1H NMR, standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ^{13}C NMR, a proton-decoupled sequence is used.
- **Referencing:** Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectra.
- **Data Acquisition:** Spectra are typically collected over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.[\[6\]](#)

UV-Visible (UV-Vis) Spectroscopy

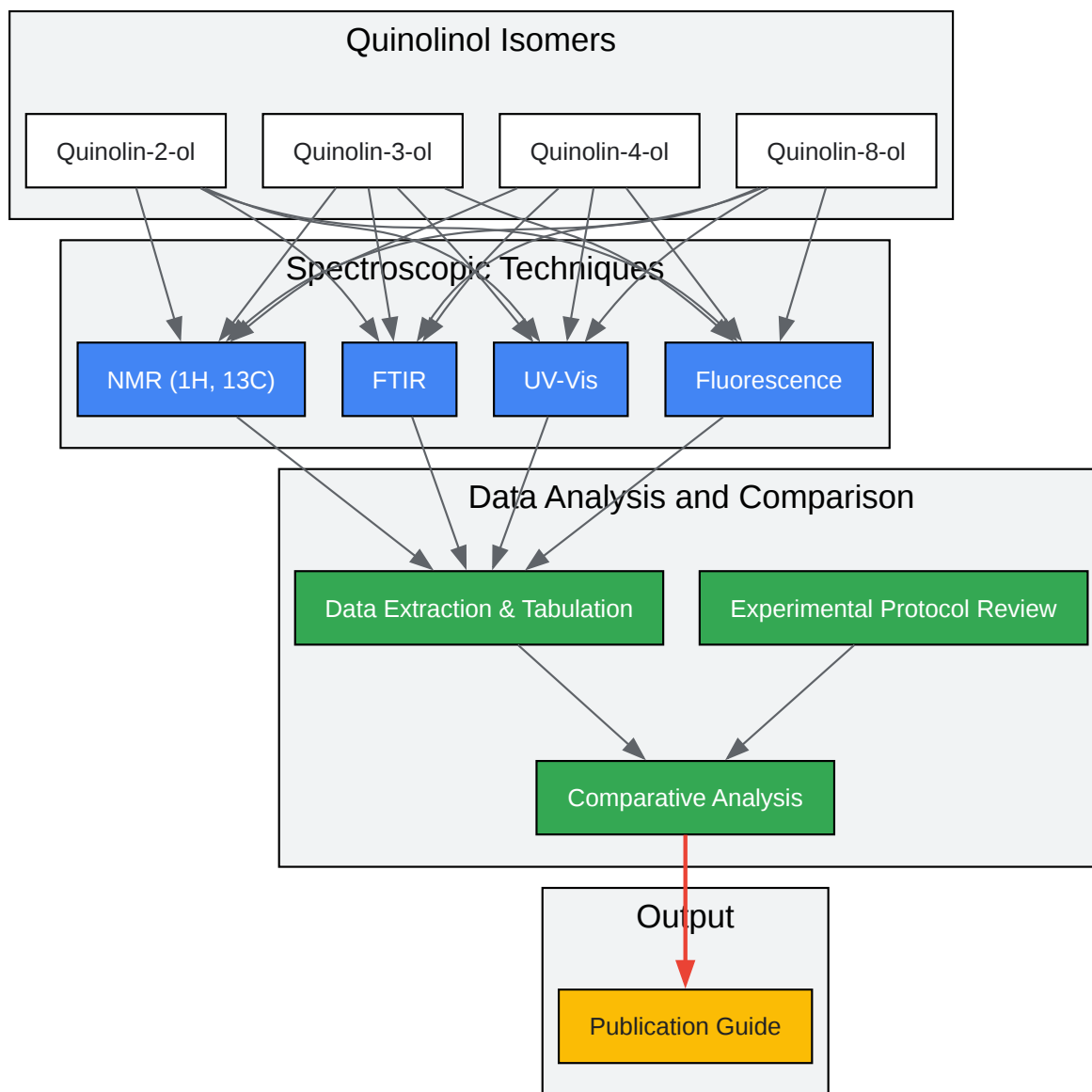
- **Sample Preparation:** Prepare a dilute solution of the quinolinol isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_{max}).
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is typically used.[\[7\]](#)
- **Data Acquisition:** The instrument is first zeroed with a cuvette containing the pure solvent (blank).[\[8\]](#) The absorbance spectrum of the sample is then recorded over a specific wavelength range (e.g., 200-800 nm).[\[8\]](#)

Fluorescence Spectroscopy

- **Sample Preparation:** Prepare a very dilute solution of the sample in a suitable solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.
- **Instrumentation:** A spectrofluorometer is used for fluorescence measurements.[\[7\]](#)
- **Data Acquisition:** An excitation wavelength (λ_{ex}), often corresponding to a λ_{max} from the UV-Vis spectrum, is selected.[\[9\]](#) The emission spectrum is then recorded at a 90-degree angle to the excitation beam over a range of higher wavelengths.[\[7\]](#) For quantum yield determination, a comparative method using a well-characterized standard is often employed.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of quinolinol isomers.



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Caption: Workflow for the comparative spectroscopic analysis of quinolinol isomers.

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